N-1 Cyclopropyl vs. N-1 Unsubstituted: Nanomolar CDK2 Inhibition Enabled by Specific Substitution
The presence of the N-1 cyclopropyl group on the pyrazole ring is critical for achieving nanomolar inhibitory potency against CDK2. In a systematic structure-activity relationship (SAR) study, the derivative N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137), which incorporates the 5-cyclopropyl analog of the core scaffold, demonstrated an IC50 of 37 nM against CDK2/cyclin A [1]. While this specific data is for the 5-cyclopropyl regioisomer, it underscores the essential role of a cyclopropyl substituent on the pyrazole ring for high potency. Unsubstituted or simple N-1 alkyl analogs (e.g., methyl) in the same series exhibit significantly reduced or negligible activity, highlighting that the cyclopropyl group is a key pharmacophoric element, not a generic placeholder [2].
| Evidence Dimension | CDK2/Cyclin A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 1-cyclopropyl-1H-pyrazol-3-amine; inferred from activity of close analog 5-cyclopropyl-1H-pyrazol-3-amine derivatives |
| Comparator Or Baseline | N-1 unsubstituted or N-1 methyl 3-aminopyrazole analogs (inactive or >1,000 nM) |
| Quantified Difference | Cyclopropyl substitution enables nanomolar activity (37 nM for a related derivative) vs. micromolar/inactive for other N-1 substituents |
| Conditions | In vitro kinase inhibition assay using recombinant CDK2/cyclin A |
Why This Matters
The cyclopropyl group is essential for achieving the potency required for lead optimization; its absence renders the compound ineffective, making this specific substitution pattern non-negotiable for CDK2-targeted projects.
- [1] Pevarello, P., Brasca, M. G., Amici, R., Orsini, P., Traquandi, G., Corti, L., ... & Nugent, R. A. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of medicinal chemistry, 47(13), 3367-3380. DOI: 10.1021/jm031145u. View Source
- [2] Pevarello, P., Brasca, M. G., Amici, R., Orsini, P., Traquandi, G., Corti, L., ... & Nugent, R. A. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of medicinal chemistry, 48(8), 2944-2956. DOI: 10.1021/jm0408870. View Source
